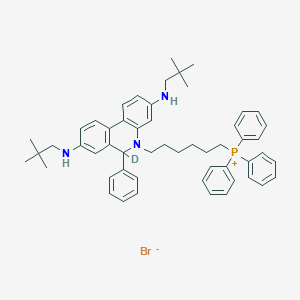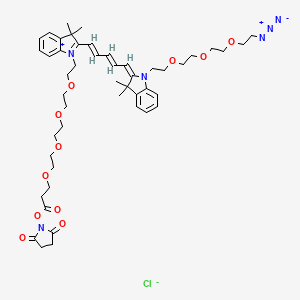![molecular formula C27H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
概要
説明
PF-00212062は、ファイザー社が開発した化合物であり、プロスタグランジンE2受容体EP2サブタイプのアンタゴニストとして知られています。この受容体は、炎症や平滑筋弛緩など、さまざまな生理学的プロセスに関与しています。 PF-00212062は、がんやプロスタグランジンE2経路に関与するその他の疾患などの状態における潜在的な治療用途について調査されてきました .
科学的研究の応用
Chemistry: It serves as a tool compound to study the prostaglandin E2 receptor EP2 subtype and its role in various chemical pathways.
Biology: It is used to investigate the biological functions of the prostaglandin E2 receptor EP2 subtype in cellular processes.
Medicine: PF-00212062 has been explored for its therapeutic potential in treating conditions such as cancer, inflammation, and other diseases involving the prostaglandin E2 pathway.
準備方法
PF-00212062の合成経路には、官能基の保護と脱保護、ならびに主要な中間体の形成など、複数のステップが含まれます。調製は通常、市販の出発物質から始まり、アルキル化、アシル化、環化などの反応を特定の条件下で一連に実施します。 工業的な生産方法は、これらのステップを最適化して、最終製品の高収率と高純度を確保する可能性があります .
化学反応の分析
PF-00212062は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
加水分解: この反応は、水を加えて結合を切断することを伴います。一般的な試薬には、酸と塩基があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
化学: プロスタグランジンE2受容体EP2サブタイプとそのさまざまな化学経路における役割を研究するためのツール化合物として役立ちます。
生物学: プロスタグランジンE2受容体EP2サブタイプの細胞プロセスにおける生物学的機能を調査するために使用されます。
医学: PF-00212062は、がん、炎症、およびプロスタグランジンE2経路に関与するその他の疾患などの状態の治療における治療の可能性について調査されてきました。
作用機序
PF-00212062は、プロスタグランジンE2受容体EP2サブタイプに結合することで効果を発揮し、プロスタグランジンE2の作用を阻害します。この阻害は、炎症や平滑筋弛緩などのさまざまな生理学的効果を引き起こす環状アデノシン一リン酸(cAMP)によって媒介される下流のシグナル伝達経路の減少につながります。 関与する分子標的と経路には、Gタンパク質共役受容体シグナル伝達経路とアデニル酸シクラーゼ-cAMP経路が含まれます .
類似の化合物との比較
PF-00212062は、次のような他のプロスタグランジンE2受容体アンタゴニストと比較できます。
タプレネパグイソプロピル: 緑内障および眼圧亢進の治療に使用される、プロスタグランジンE2受容体EP2サブタイプの別のアンタゴニストです。
ジノプロストン: 陣痛誘発や子宮頸管成熟などの医療用途で使用される、天然に存在するプロスタグランジンE2です。
PF-00212062は、プロスタグランジンE2受容体EP2サブタイプに対する特定の結合親和性と選択性においてユニークであり、この受容体とその関連する経路を研究するための貴重なツールとなっています .
類似化合物との比較
PF-00212062 can be compared with other prostaglandin E2 receptor antagonists, such as:
Taprenepag isopropyl: Another antagonist of the prostaglandin E2 receptor EP2 subtype, used in the treatment of glaucoma and ocular hypertension.
Dinoprostone: A naturally occurring prostaglandin E2 used in medical applications such as labor induction and cervical ripening.
PF-00212062 is unique in its specific binding affinity and selectivity for the prostaglandin E2 receptor EP2 subtype, making it a valuable tool for studying this receptor and its associated pathways .
特性
分子式 |
C27H24N2O5 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32) |
InChIキー |
MDVYCLAYSVNYDS-UHFFFAOYSA-N |
SMILES |
O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)(COC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-04852946; PF 04852946; PF04852946. |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)





![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)
